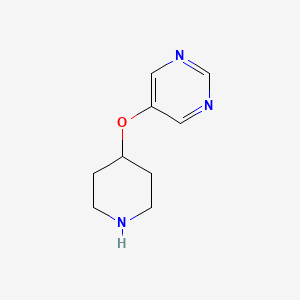

5-(Piperidin-4-yloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Pipéridin-4-yloxy)pyrimidine est un composé hétérocyclique qui comporte un cycle pyrimidine substitué par une entité pipéridine en position 4. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle de brique élémentaire dans la synthèse de divers produits pharmaceutiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 5-(Pipéridin-4-yloxy)pyrimidine implique généralement la réaction de dérivés de pyrimidine avec de la pipéridine. Une méthode courante consiste en la substitution nucléophile d'une pyrimidine halogénée par de la pipéridine en conditions basiques. Par exemple, la 2-chloro-5-(pipéridin-4-yloxy)pyrimidine peut être synthétisée en faisant réagir la 2-chloropyrimidine avec de la pipéridine en présence d'une base telle que le carbonate de potassium .

Méthodes de production industrielle

La production industrielle de 5-(Pipéridin-4-yloxy)pyrimidine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante. Les catalyseurs et les solvants sont choisis pour maximiser l'efficacité et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

5-(Pipéridin-4-yloxy)pyrimidine peut subir diverses réactions chimiques, notamment :

Oxydation : l'entité pipéridine peut être oxydée pour former des N-oxydes.

Réduction : le cycle pyrimidine peut être réduit sous des conditions spécifiques.

Substitution : le composé peut participer à des réactions de substitution nucléophile, où l'entité pipéridine peut être remplacée par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.

Réduction : l'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode courante.

Substitution : des bases comme le carbonate de potassium ou l'hydrure de sodium sont souvent utilisées pour faciliter la substitution nucléophile.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'entité pipéridine peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile introduit .

Applications de la recherche scientifique

5-(Pipéridin-4-yloxy)pyrimidine présente plusieurs applications dans la recherche scientifique :

Chimie : elle est utilisée comme brique élémentaire dans la synthèse de molécules plus complexes.

Biologie : le composé est étudié pour ses activités biologiques potentielles, y compris son rôle d'inhibiteur enzymatique.

Médecine : il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer et d'autres maladies.

Mécanisme d'action

Le mécanisme d'action de 5-(Pipéridin-4-yloxy)pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été conçu comme un inhibiteur covalent du récepteur du facteur de croissance épidermique (EGFR) mutants T790M/L858R, qui sont associés au cancer du poumon non à petites cellules. Le composé se lie de manière covalente au résidu cystéine dans le site actif du récepteur, inhibant ainsi son activité et empêchant la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

5-(Piperidin-4-yloxy)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Mécanisme D'action

The mechanism of action of 5-(Piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been designed as a covalent inhibitor of the epidermal growth factor receptor (EGFR) T790M/L858R mutants, which are associated with non-small cell lung cancer. The compound binds covalently to the cysteine residue in the active site of the receptor, thereby inhibiting its activity and preventing cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(Pipéridin-4-yloxy)pyrimidine : un composé étroitement apparenté présentant des caractéristiques structurales similaires.

4-(Pipéridin-4-yloxy)pyrimidine : un autre isomère avec l'entité pipéridine à une position différente sur le cycle pyrimidine.

Unicité

5-(Pipéridin-4-yloxy)pyrimidine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. Sa capacité à agir comme un inhibiteur covalent des mutants EGFR le distingue d'autres composés similaires, ce qui en fait un candidat précieux dans la recherche sur le cancer et le développement de médicaments .

Activité Biologique

5-(Piperidin-4-yloxy)pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a piperidine moiety. Its molecular formula is C11H14N2O with a molecular weight of approximately 190.24 g/mol. The unique substitution pattern contributes to its distinct biological properties and reactivity.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting the epidermal growth factor receptor (EGFR) mutants associated with non-small cell lung cancer (NSCLC). The compound acts as a covalent inhibitor , binding to cysteine residues in the active site of the receptor, thus inhibiting its activity and preventing cancer cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating effective inhibition of cell growth. For example, studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation with low micromolar EC50 values .

Enzyme Inhibition

The compound has been identified as a potential inhibitor for various enzymes involved in cancer progression and other diseases. Its ability to inhibit specific targets makes it a candidate for further development in therapeutic applications .

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound. For instance, when compared to 2-(Piperidin-4-yloxy)pyrimidine and 4-(Piperidin-4-yloxy)pyrimidine , the former demonstrated superior potency in inhibiting EGFR mutants due to its specific structural features .

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Covalent EGFR inhibitor | High potency against NSCLC |

| 2-(Piperidin-4-yloxy)pyrimidine | Similar structure | Moderate potency |

| 4-(Piperidin-4-yloxy)pyrimidine | Isomeric variation | Lower activity |

Case Studies

Several case studies have documented the biological effects of this compound:

- NSCLC Inhibition : A study demonstrated that this compound effectively reduced tumor size in NSCLC models by inhibiting EGFR signaling pathways .

- In Vitro Studies : Laboratory tests showed that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 0.1 to 1 μM .

Propriétés

Formule moléculaire |

C9H13N3O |

|---|---|

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

5-piperidin-4-yloxypyrimidine |

InChI |

InChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-5-11-7-12-6-9/h5-8,10H,1-4H2 |

Clé InChI |

NGWFNDWOFSGUOM-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1OC2=CN=CN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.